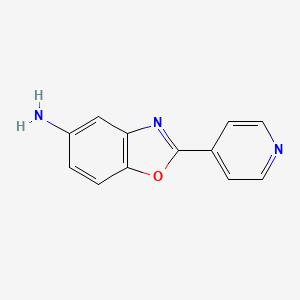

![molecular formula C7H8F2N2O2S B1331387 {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-28-9](/img/structure/B1331387.png)

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” is a chemical compound . It is related to “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”, which has the empirical formula C9H8F2O4S and a molecular weight of 250.22 .

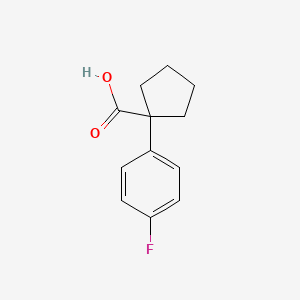

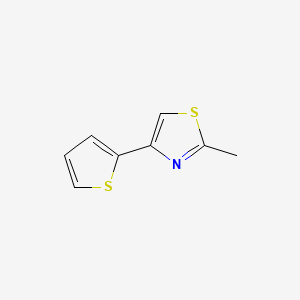

Molecular Structure Analysis

The molecular structure of “{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” can be inferred from its related compound “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”. The latter has a SMILES string representation of “OC(CC1=CC=C(S(=O)(C(F)F)=O)C=C1)=O” and an InChI representation of "1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)" .Applications De Recherche Scientifique

Late-Stage Difluoromethylation

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine: is utilized in late-stage difluoromethylation, which is a pivotal step in the synthesis of complex organic molecules. This process allows for the introduction of a difluoromethyl group into a molecule at the final stages of its synthesis, enhancing the molecule’s properties such as stability and biological activity .

Synthesis of Pharmaceuticals

The compound serves as a reagent in the synthesis of pharmaceuticals, where the introduction of a difluoromethyl group can significantly improve the metabolic stability and bioavailability of target molecules. Its use in this context is crucial for developing new medications with enhanced efficacy .

Agrochemical Development

In agrochemical research, {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is used to create compounds with improved properties, such as increased resistance to degradation from environmental factors, leading to more effective and longer-lasting pesticides and herbicides .

Advanced Material Design

This compound is also instrumental in the design of advanced materials. The difluoromethyl group can impart unique physical properties to materials, making them suitable for specialized applications in industries such as electronics and aerospace .

Protein Modification

An exciting application is the site-selective installation of difluoromethyl groups onto large biomolecules like proteins. This modification can alter the protein’s function or stability, opening up new avenues in protein engineering and therapeutic development .

Organofluorine Chemistry

It plays a significant role in organofluorine chemistry, where the introduction of fluorine atoms into organic compounds can drastically change their chemical behavior, leading to discoveries of new reactions and mechanisms .

Radiolabeling for Imaging

The compound is used in F-18 radiolabeling, which is essential for creating imaging agents used in positron emission tomography (PET). This application is particularly important in the field of medical diagnostics .

Environmental Chemistry

Lastly, {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is used in environmental chemistry to study the fate and transport of fluorinated compounds in the environment, helping to assess their impact and develop strategies for remediation .

Propriétés

IUPAC Name |

[4-(difluoromethylsulfonyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJLKMODSWOANU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297241 |

Source

|

| Record name | {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine | |

CAS RN |

4837-28-9 |

Source

|

| Record name | NSC114906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)